molecular formula C11H13BrO3 B1337342 Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester CAS No. 113933-16-7

Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester

Cat. No.: B1337342
CAS No.: 113933-16-7
M. Wt: 273.12 g/mol
InChI Key: KBWIIBVKXVUCIV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester typically involves the reaction of 2-bromo-3-hydroxypropanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.

Common reagents used in these reactions include strong bases for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or chemical synthesis.

Comparison with Similar Compounds

Similar compounds to propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester include:

    Methyl 3-(benzyloxy)-2-chloropropanoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 3-(benzyloxy)-2-iodopropanoate: Similar structure but with an iodine atom instead of bromine.

    Ethyl 3-(benzyloxy)-2-bromopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Properties

IUPAC Name

methyl 2-bromo-3-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWIIBVKXVUCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(COCC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451844
Record name Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113933-16-7
Record name Propanoic acid, 2-bromo-3-(phenylmethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-bromo-3-[(phenylmethyl)oxy]propanoic acid (6 g, 23.2 mmol) in methanol (40 ml) at rt under argon was treated with thionyl chloride (1.7 ml, 23.2 mmol) and the reaction was then stirred at rt for 3 h and then evaporated to give product as a yellow oil (6.3 g, 99%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
99%

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